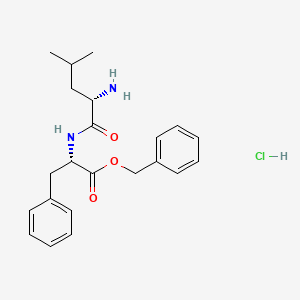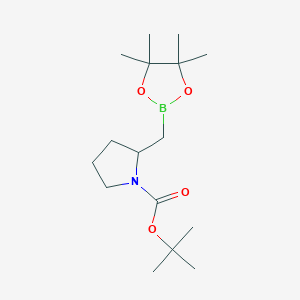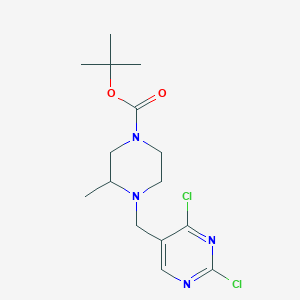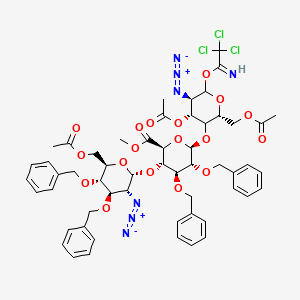
9-(2-Bromo-5-chlorophenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Bromo-5-chlorophenyl)-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the phenyl ring of this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromo-5-chlorophenyl)-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-Bromo-5-chlorophenylamine.
Cyclization: The phenylamine undergoes cyclization with diphenylamine under acidic conditions to form the carbazole core.
Bromination and Chlorination: The final step involves the selective bromination and chlorination of the phenyl ring to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled temperature and pressure conditions.
化学反応の分析
反応の種類:
置換反応: フェニル環の臭素原子と塩素原子は求核置換反応を起こし、さまざまな誘導体の形成につながります。
酸化反応: カルバゾールコアは、特定の条件下でカルバゾール-3,6-ジオンを形成するように酸化することができます。
還元反応: この化合物は、還元反応を起こして水素化誘導体を形成することができます。
一般的な試薬と条件:
求核置換: 極性非プロトン性溶媒中のナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬。
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
主要な生成物:
置換生成物: 使用した求核試薬に応じて、さまざまな置換カルバゾール。
酸化生成物: カルバゾール-3,6-ジオン。
還元生成物: 水素化カルバゾール誘導体。
科学的研究の応用
化学:
有機エレクトロニクス: 有機発光ダイオード(OLED)や有機光電池(OPV)のビルディングブロックとして使用されます。
触媒: 遷移金属触媒反応における配位子として作用します。
生物学:
抗菌剤: さまざまな病原体に対して抗菌活性を示します。
酵素阻害: 酵素阻害メカニズムの研究に使用されます。
医学:
医薬品: 抗がん剤や抗ウイルス薬の開発における潜在的な用途について調査されています。
産業:
材料科学: 特定の電子および光学的特性を持つ先進材料の合成に使用されます。
作用機序
9-(2-ブロモ-5-クロロフェニル)-9H-カルバゾールの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を阻害したり、機能を調節したりすることができます。臭素原子と塩素原子の存在により、これらの標的に対する結合親和性と特異性が高まります。
6. 類似化合物の比較
類似化合物:
9-フェニル-9H-カルバゾール: 臭素と塩素の置換基を欠いており、反応性と用途が異なります。
9-(2-クロロフェニル)-9H-カルバゾール: 塩素置換基のみを含んでおり、化学的挙動が異なります。
9-(2-ブロモフェニル)-9H-カルバゾール:
独自性: 9-(2-ブロモ-5-クロロフェニル)-9H-カルバゾールに臭素と塩素の両方の原子が存在することは、この化合物をユニークなものにしており、その類似体と比較して、反応性が高く、用途がより広くなっています。
類似化合物との比較
9-Phenyl-9H-carbazole: Lacks the bromine and chlorine substituents, resulting in different reactivity and applications.
9-(2-Chlorophenyl)-9H-carbazole: Contains only a chlorine substituent, leading to variations in chemical behavior.
9-(2-Bromophenyl)-9H-carbazole:
Uniqueness: The presence of both bromine and chlorine atoms in 9-(2-Bromo-5-chlorophenyl)-9H-carbazole makes it unique, providing enhanced reactivity and a broader range of applications compared to its analogs.
特性
分子式 |
C18H11BrClN |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
9-(2-bromo-5-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrClN/c19-15-10-9-12(20)11-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H |
InChIキー |
HVWHFWHMLCCHHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=CC(=C4)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
![5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B11830195.png)
![4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11830204.png)


![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)

![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)

![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)


